tert-Butyl 2,1,3-benzoxadiazole-5-carboxylate
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Overview
Description
tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that contains a benzo[c][1,2,5]oxadiazole core. This compound is of interest due to its potential pharmacological activities, including anticancer properties .
Preparation Methods
The synthesis of tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate typically involves substitution reactions followed by hydrolysis. One common method involves the use of aryltrifluoroboronate salts, which are converted into corresponding boronic acid derivatives in the presence of silica . The reaction conditions are generally mild, making this method efficient and practical for laboratory synthesis.
Chemical Reactions Analysis
tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action for tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate involves its interaction with hypoxia-inducing factors in tumor cells. By inhibiting these factors, the compound can reduce angiogenesis and cancer cell survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
tert-Butyl benzo[c][1,2,5]oxadiazole-5-carboxylate is similar to other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles, which also exhibit potent pharmacological activities . its unique structure and specific interactions with hypoxia-inducing factors set it apart from other compounds in this class .
Similar compounds include:
Benzo[c][1,2,5]thiadiazoles: Known for their anticancer potential.
1,2,4-Oxadiazoles: These compounds have been studied for their anti-infective properties.
Properties
CAS No. |
918540-32-6 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
tert-butyl 2,1,3-benzoxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-11(2,3)15-10(14)7-4-5-8-9(6-7)13-16-12-8/h4-6H,1-3H3 |
InChI Key |
JPFFQAUQXGMWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=NON=C2C=C1 |
Origin of Product |
United States |
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